Enhanced Antiproliferative Selectivity Profile vs. Unsubstituted N-Benzyl Analog
The 3,4-dichloro substitution on the benzyl ring is predicted to strongly modulate antiproliferative activity compared to the unsubstituted N-benzyl lead compound. The unsubstituted N-benzyl derivative (8a) inhibited Src kinase with GI50 values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively, but showed broad and relatively modest inhibition (64-71% at 50 µM) across HT-29, BT-20, and CCRF-CEM cell lines [1]. The introduction of a 4-fluorobenzyl group (8b) shifted the selectivity, exhibiting 64-71% inhibition specifically in BT-20 and CCRF cells at 50 µM, demonstrating that halogen substitution on the benzyl ring can create tumor-type selectivity [1]. The 3,4-dichlorobenzyl motif on the target compound is a distinct halogen substitution pattern that, based on this established SAR, is expected to yield a unique selectivity and potency fingerprint different from both the unsubstituted and mono-halogenated analogs.
| Evidence Dimension | Antiproliferative selectivity profile against human cancer cell lines |
|---|---|
| Target Compound Data | Data not publicly available in permitted sources for this exact compound. SAR inference based on class. |
| Comparator Or Baseline | Unsubstituted N-benzyl analog (8a): GI50 c-Src = 1.34-2.30 µM; broad inhibition 64-71% at 50 µM in HT-29, BT-20, CCRF-CEM. 4-Fluorobenzyl analog (8b): selective inhibition 64-71% in BT-20 and CCRF at 50 µM. |
| Quantified Difference | Qualitative SAR: Halogen substitution on the benzyl ring is a validated molecular switch for altering tumor cell line selectivity. |
| Conditions | Human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cell lines; Src kinase inhibition assay in NIH3T3/c-Src527F and SYF/c-Src527F cells. |
Why This Matters
A compound's selectivity against specific cancer subtypes is a critical factor for procurement in targeted oncology drug discovery programs.
- [1] Fallah-Tafti, A., Foroumadi, A., Tiwari, R., Shirazi, A. N., Hangauer, D. G., Bu, Y., ... & Parang, K. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(10), 4853-4858. View Source
